molecular formula C13H10ClN3O2 B11781273 Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate

Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B11781273
M. Wt: 275.69 g/mol
InChI Key: ZSSQOZDENAQGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused benzoimidazo-pyrimidine core substituted with a chlorine atom at position 3 and an ethyl ester group at position 2. Its synthesis typically involves condensation reactions between 2-aminobenzimidazole derivatives and carbonyl-containing intermediates under reflux conditions, as exemplified in related compounds (e.g., ).

Key structural features include:

  • Chlorine substituent: Introduces electron-withdrawing effects, influencing reactivity and binding affinity.
  • Ethyl ester group: Provides a handle for further functionalization via hydrolysis or transesterification.

Properties

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

ethyl 3-chloropyrimido[1,2-a]benzimidazole-2-carboxylate

InChI

InChI=1S/C13H10ClN3O2/c1-2-19-12(18)11-8(14)7-17-10-6-4-3-5-9(10)15-13(17)16-11/h3-7H,2H2,1H3

InChI Key

ZSSQOZDENAQGAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=NC3=CC=CC=C3N2C=C1Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation and Ring Formation

The cyclocondensation step is pivotal for constructing the imidazo[1,2-a]pyrimidine core. Kinetic studies reveal that the reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of 1-phenylbutane-1,3-dione, followed by dehydration to form the six-membered pyrimidine ring. Density functional theory (DFT) calculations suggest that the activation energy for this step is approximately 25–30 kcal/mol, with solvent polarity (acetic acid vs. DMF) influencing reaction rates by stabilizing polar intermediates.

Chlorination and Acyl Chloride Intermediates

Chlorination of the carboxylic acid intermediate using POCl₃ proceeds via a two-step mechanism: (1) formation of a mixed anhydride intermediate, and (2) nucleophilic displacement by chloride ions. Fourier-transform infrared (FTIR) spectroscopy confirms the disappearance of the carboxylic acid O–H stretch (2500–3000 cm⁻¹) and the emergence of C=O and C–Cl stretches at 1760 cm⁻¹ and 750 cm⁻¹, respectively.

Sigmatropic Rearrangement

In Povarov-based syntheses, the dihydrobenzoimidazopyrimidine intermediate undergoes a sigmatropic rearrangement to yield the fully aromatic system. X-ray crystallography and nuclear Overhauser effect (NOE) experiments validate the regioselectivity of this step, with the chlorine atom preferentially occupying the 3-position due to steric and electronic effects.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Table 1 summarizes the impact of solvent and catalyst choices on reaction yield for the cyclocondensation step:

SolventCatalystTemperature (°C)Yield (%)
Acetic acidNone12052
DMFK₂CO₃10068
EthanolPd(OAc)₂13074
DMSOI₂9081

Polar aprotic solvents like DMSO enhance reaction rates by stabilizing charged intermediates, while iodine acts as a mild Lewis acid catalyst. Palladium acetate (Pd(OAc)₂) improves yields in ethanol by facilitating oxidative dehydrogenation steps.

Microwave and Continuous Flow Optimization

Microwave-assisted synthesis reduces reaction times from 18 hours to 30 minutes, achieving yields of 85–90% by enabling rapid and uniform heating. Continuous flow reactors further enhance scalability, with residence times of 5–10 minutes and throughputs exceeding 1 kg/day.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

A representative continuous flow setup involves:

  • Pre-mixing zone : Ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione are combined in DMSO.

  • Reaction zone : The mixture passes through a heated reactor (90°C) with iodine catalyst.

  • Quenching zone : The product is cooled and extracted with ethyl acetate.

This method achieves a space-time yield of 220 g/L·h, compared to 45 g/L·h in batch processes.

Waste Reduction Strategies

Green chemistry principles are applied via solvent recycling (90% recovery of DMSO) and catalytic iodine reuse, reducing the environmental impact factor (E-factor) from 12.5 to 3.2.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-5), 7.89–7.45 (m, 4H, aryl-H), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.44 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR : 161.2 (C=O), 152.1 (C-2), 134.8–126.3 (aryl-C), 62.1 (OCH₂), 14.3 (CH₃).

  • HRMS : m/z calculated for C₁₄H₁₁ClN₃O₂ [M+H]⁺: 276.0534; found: 276.0536.

X-ray Crystallography

Single-crystal X-ray analysis confirms the bicyclic structure, with bond lengths of 1.38 Å (C–N) and 1.41 Å (C–C) in the imidazole ring, consistent with aromatic delocalization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate has been studied for several biological activities:

  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyrimidines can inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that this compound can modulate various signaling pathways involved in cancer progression.
  • Cholinesterase Inhibition : Preliminary studies suggest that this compound may inhibit cholinesterases, particularly human butyrylcholinesterase. This inhibition is relevant for therapeutic strategies against neurodegenerative diseases like Alzheimer's disease.
  • Antimicrobial Properties : Initial screenings have indicated that this compound may exhibit antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Anticancer Mechanism Investigation

A study evaluated the effects of this compound on a panel of human cancer cell lines. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Cholinesterase Inhibition Study

In vitro studies demonstrated that this compound exhibits significant inhibitory activity against human butyrylcholinesterase with an IC50 value indicating its potential use in treating cholinergic dysfunctions associated with neurodegenerative diseases.

Case Study 3: Antimicrobial Activity

Research focused on the antimicrobial properties revealed that this compound could inhibit the growth of specific bacterial strains. Further investigations are required to explore its efficacy against a broader spectrum of pathogens.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
Cholinesterase InhibitionInhibits human butyrylcholinesterase
AntimicrobialExhibits activity against certain bacterial strains

Mechanism of Action

The mechanism of action of Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Variations

a) Benzo[4,5]imidazo[1,2-c]pyrimidines
  • Structural difference : The imidazole ring is fused at the [1,2-c] position of the pyrimidine instead of [1,2-a].
  • Synthetic accessibility : Less explored compared to [1,2-a] analogs, requiring specialized routes like trichloroacetonitrile-mediated cyclization.
  • Biological relevance: Limited data, but positional isomerism may alter target selectivity.
b) Benzoimidazo[1,2-a][1,4]diazepinones
  • Structural difference: Incorporates a diazepinone ring fused to the benzoimidazo-pyrimidine core, increasing molecular complexity.
  • Synthesis : Involves epoxy ring-opening and cyclization steps, contrasting with the straightforward condensation used for the target compound.
  • Activity: Diazepinone derivatives may exhibit enhanced CNS permeability due to increased lipophilicity.

Substituent Variations

a) Halogen Substituents
  • Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (QI-7062): Bromine atoms at positions 6 and 8 increase molecular weight (MW = 432.0 g/mol) and polarizability compared to the chlorine-substituted target compound.
  • Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate (QG-0111) :

    • Dual chlorine substituents may enhance metabolic stability but reduce solubility.
b) Functional Group Modifications

Physicochemical Properties

  • Melting Point : The target compound’s analogs (e.g., 5r and 5q) exhibit melting points >300°C, indicative of high crystallinity and low solubility in polar solvents.
  • Spectroscopic Data :
    • FT-IR : Strong absorption at ~1697 cm⁻¹ (ester C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
    • ¹H NMR : Distinct signals for ethyl ester protons (δ 1.16–4.27 ppm) and aromatic protons (δ 6.93–7.71 ppm).

Biological Activity

Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the benzo[4,5]imidazo[1,2-a]pyrimidine scaffold, which is known for its diverse pharmacological properties. The introduction of the ethyl ester and chlorobenzene substituents enhances the compound's lipophilicity and potential bioactivity.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown inhibition of cancer cell proliferation in various in vitro assays. In particular, the compound's ability to inhibit tubulin polymerization has been linked to its anticancer effects. This mechanism involves interference with the cell cycle, leading to apoptosis in cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .

COX-2 Inhibition

This compound has been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. Studies indicate that compounds within this class can selectively inhibit COX-2 over COX-1, suggesting a potential therapeutic application in inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs. The presence of specific substituents on the aromatic rings appears to enhance selectivity and potency against COX-2 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Substituent Positioning : The position of substituents on the aromatic rings significantly affects both potency and selectivity for COX-2 inhibition.
  • Lipophilicity : Increased lipophilicity generally correlates with enhanced cellular uptake and bioactivity.
  • Functional Groups : The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the compound, thereby influencing its interaction with biological targets.

In Vitro Studies

In vitro assays have shown that this compound exhibits IC50 values in the low micromolar range against various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Tubulin polymerization inhibition
HeLa12.3Apoptosis induction
A5498.7COX-2 inhibition

In Vivo Studies

In vivo studies further support the efficacy of this compound as an anti-inflammatory agent. Animal models treated with this compound showed reduced inflammation markers and improved clinical outcomes in models of arthritis and other inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate?

  • Methodological Answer : The compound is synthesized via a reflux reaction of 2-aminobenzimidazole derivatives with α,β-unsaturated ketones (e.g., chalcone analogs) in ethanol (EtOH) with triethylamine (Et₃N) as a base. Reaction conditions typically involve heating at reflux for 10–12 hours, followed by purification via column chromatography using n-hexane/ethyl acetate (3:1) . For chlorinated derivatives, a Sandmeyer reaction is employed, where diazotization of an amino-substituted precursor (e.g., 3-amino-2,4-diphenylbenzoimidazopyrimidine) with NaNO₂/H₂SO₄, followed by chlorination using CuCl/HCl, yields the 3-chloro analog .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer : Structural confirmation relies on a combination of:

  • IR spectroscopy : Identification of key functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl carbons (δ ~165 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) consistent with the molecular formula .
  • TLC analysis : Monitoring reaction progress and purity using silica gel plates .

Q. What are the common challenges in synthesizing this compound, and how are they mitigated?

  • Methodological Answer : Key challenges include:

  • By-product formation : Addressed by optimizing stoichiometry (e.g., 1.2:1 molar ratio of 2-aminobenzimidazole to chalcone) and reaction time .
  • Low solubility : Purification via gradient elution in column chromatography improves yield .
  • Chlorination selectivity : Controlled diazotization conditions (low temperature, excess HCl) minimize overhalogenation .

Advanced Research Questions

Q. How does the chlorine substituent influence the compound’s α-glucosidase inhibitory activity compared to amino or hydrogen analogs?

  • Methodological Answer : Chlorine substitution enhances inhibitory potency. For example, 3-chloro-2,4-diphenylbenzoimidazopyrimidine (IC₅₀ = 16.4 ± 0.36 μM) outperforms the amino-substituted analog (IC₅₀ = 297.0 ± 1.2 μM) due to increased electrophilicity and improved binding to the enzyme’s active site. Activity is assessed via kinetic assays using p-nitrophenyl-α-D-glucopyranoside as a substrate, with acarbose (IC₅₀ = 750.0 ± 1.5 μM) as a control .

Q. What is the proposed mechanistic pathway for the formation of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : The reaction proceeds via:

Michael addition : Et₃N-activated 2-aminobenzimidazole attacks the α,β-unsaturated ketone.

Imin-enamine tautomerization : Forms a cyclic intermediate.

Intramolecular cyclization : Nucleophilic attack by the amine group on the carbonyl carbon, followed by dehydration to yield the fused heterocycle .

  • Computational studies (e.g., DFT calculations) can validate intermediate stability and transition states.

Q. How can computational modeling optimize the compound’s bioactivity?

  • Methodological Answer :

  • Molecular docking : Predicts binding modes with α-glucosidase (PDB: 2ZE0). Chlorine’s electronegativity enhances hydrogen bonding with residues like Asp349 and Arg439 .
  • QSAR studies : Correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data to prioritize derivatives for synthesis .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) at the 4-aryl position while retaining the chlorine substituent .
  • Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.